molecular formula C10H6O3S B2834078 3-Formyl-1-benzothiophene-5-carboxylic acid CAS No. 1388030-73-6

3-Formyl-1-benzothiophene-5-carboxylic acid

Cat. No.: B2834078
CAS No.: 1388030-73-6
M. Wt: 206.22
InChI Key: ULJMUXZWPPTHFC-UHFFFAOYSA-N
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Description

3-Formyl-1-benzothiophene-5-carboxylic acid (CAS: 1388030-73-6) is a heterocyclic organic compound with the molecular formula C₁₀H₆O₃S (Fig. 1). Its structure features a benzothiophene core substituted with a formyl group at position 3 and a carboxylic acid group at position 4. The SMILES notation is C1=CC2=C(C=C1C(=O)O)C(=CS2)C=O, and its InChIKey is ULJMUXZWPPTHFC-UHFFFAOYSA-N .

The compound is commercially available as a synthetic building block, primarily used in pharmaceutical and materials research. Its dual functional groups (formyl and carboxylic acid) enable diverse reactivity, making it valuable for derivatization into more complex molecules . Current pricing from suppliers like CymitQuimica ranges from €934 for 50 mg to €2,815 for 500 mg, reflecting its specialized synthesis requirements .

Properties

IUPAC Name

3-formyl-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S/c11-4-7-5-14-9-2-1-6(10(12)13)3-8(7)9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJMUXZWPPTHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-benzothiophene-5-carboxylic acid typically involves the functionalization of the benzothiophene ring. One common method is the Vilsmeier-Haack reaction, which introduces a formyl group into the benzothiophene ring. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-benzothiophene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Formyl-1-benzothiophene-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-1-benzothiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs vary in core heterocycles, substituent positions, and functional groups. Key comparisons include:

Benzothiophene Derivatives
  • 3-Formyl-1-benzothiophene-7-carboxylic acid (CAS: 1388034-37-4): This isomer shifts the carboxylic acid group to position 6. The altered electronic environment may influence acidity, solubility, and hydrogen-bonding interactions compared to the 5-carboxylic acid analog .
  • 3-Bromo-5-fluoro-1-benzofuran (CAS: Not provided): Replaces the benzothiophene core with benzofuran (oxygen instead of sulfur) and substitutes formyl/carboxylic acid with bromo and fluoro groups. The absence of polar functional groups reduces reactivity but may enhance lipophilicity .
Indole Derivatives
  • 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (CAS: Not provided): Features an indole core (nitrogen-containing heterocycle) with an isobutyl group at position 1 and a carboxylic acid at position 3.

Physicochemical Properties

Collision cross-section (CCS) data for 3-formyl-1-benzothiophene-5-carboxylic acid adducts predict ion mobility trends (Table 1). For example, the [M+H]+ adduct has a CCS of 140.9 Ų , while [M+Na]+ is 153.5 Ų , suggesting sodium adducts exhibit larger ion mobility profiles . Comparable data for analogs are unavailable, but molecular weight and functional groups imply differences:

  • The benzofuran analog (C₈H₄BrFO , MW: 231.03 g/mol) is lighter and less polar than the benzothiophene derivative (C₁₀H₆O₃S , MW: 206.21 g/mol), likely reducing CCS values.

Commercial Availability and Pricing

Supplier data highlight demand and synthesis challenges (Table 2):

  • This compound has 3 suppliers , while its 7-carboxylic acid isomer has 2 , reflecting positional sensitivity in synthesis .
  • The benzofuran analog is priced lower (€665 for 50 mg ), likely due to simpler halogenation steps compared to formyl/carboxylic acid introduction .
  • The indole derivative’s 5 suppliers suggest broader applicability in medicinal chemistry, though pricing data are unavailable .

Table 1: Physicochemical and Collision Cross-Section Data

Compound Molecular Formula Adduct CCS (Ų)
This compound C₁₀H₆O₃S [M+H]+ 140.9
[M+Na]+ 153.5
[M-H]- 142.3

Table 2: Commercial Comparison of Structural Analogs

Compound Core Structure Key Substituents Suppliers Price (50 mg)
This compound Benzothiophene Formyl (3), COOH (5) 3 €934
3-Formyl-1-benzothiophene-7-carboxylic acid Benzothiophene Formyl (3), COOH (7) 2 N/A
3-Bromo-5-fluoro-1-benzofuran Benzofuran Br (3), F (5) N/A €665
3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid Indole Formyl (3), Isobutyl, COOH (4) 5 N/A

Research Implications and Limitations

While direct literature comparisons are scarce , structural analysis suggests:

  • Positional isomerism (5- vs. 7-carboxylic acid) affects electronic distribution and steric interactions, critical for target binding in drug design.
  • Core heterocycle swaps (benzothiophene vs. indole) alter aromatic π-system interactions, influencing material or pharmacological properties.
  • Commercial pricing and supplier availability reflect synthetic complexity and demand in research pipelines.

Further studies are needed to quantify reactivity, solubility, and biological activity differences among these analogs.

Biological Activity

3-Formyl-1-benzothiophene-5-carboxylic acid (C10H6O3S) is a heterocyclic compound derived from benzothiophene, notable for its unique chemical structure featuring both formyl and carboxylic acid functional groups. This compound has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H6O3S\text{C}_{10}\text{H}_{6}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight206.22 g/mol
Melting PointNot extensively documented
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant anticancer properties. A study highlighted the ability of certain benzothiophene derivatives to induce apoptosis in neoplastic cells by inhibiting histone deacetylase (HDAC) activity, which is crucial for cancer cell proliferation and survival .

Case Study: Cytotoxic Activity

In a comparative study of various benzothiophene derivatives, this compound demonstrated cytotoxic effects against several human tumor cell lines. The compound exhibited specific tumor cell-targeted cytotoxicity without adversely affecting normal cells, indicating its potential as a selective anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of various pathogenic bacteria, including Helicobacter pylori, which is associated with gastric ulcers and cancer. The mechanism appears to involve interference with bacterial urease activity, essential for the survival of H. pylori in acidic environments .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The formyl and carboxylic acid groups facilitate hydrogen bonding and other interactions that enhance binding affinity to enzymes or receptors involved in cancer progression and microbial resistance.

Comparative Analysis with Related Compounds

This compound can be compared with other similar compounds to assess its unique biological profile.

CompoundBiological Activity
3-Formyl-1-benzothiophene-2-carboxylic acidModerate anticancer activity
3-FormylchromoneAntitumor and anti-H. pylori activity
Benzothiophene amide derivativesHDAC inhibition and anticancer properties

Unique Aspects

The positioning of the formyl and carboxylic acid groups on the benzothiophene ring significantly influences the compound's reactivity and biological activity, making it a valuable candidate for further pharmacological exploration.

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